((Thiazol-2-ylmethyl)carbamoyl)glycine is an organic compound that features a thiazole ring, a carbamoyl group, and a glycine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The thiazole ring is known for its role in various pharmacologically active compounds, while glycine serves as a fundamental amino acid in biochemistry.
This compound can be classified under the category of thiazole derivatives, which are heterocyclic compounds containing sulfur and nitrogen in their ring structure. The specific classification of ((Thiazol-2-ylmethyl)carbamoyl)glycine falls within the realm of amino acid derivatives, particularly those modified to enhance biological activity or specificity.
The synthesis of ((Thiazol-2-ylmethyl)carbamoyl)glycine typically involves several key steps:
The molecular structure of ((Thiazol-2-ylmethyl)carbamoyl)glycine can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, torsional strain, and intermolecular interactions.
((Thiazol-2-ylmethyl)carbamoyl)glycine may participate in various chemical reactions:
The mechanism of action for ((Thiazol-2-ylmethyl)carbamoyl)glycine may involve:
Analytical techniques such as HPLC (High Performance Liquid Chromatography), NMR spectroscopy, and mass spectrometry are essential for characterizing purity and confirming structure.
((Thiazol-2-ylmethyl)carbamoyl)glycine has potential applications in:
The thiazole ring—a five-membered heterocycle featuring nitrogen and sulfur atoms—has been a cornerstone of medicinal chemistry for over a century. Its emergence as a privileged scaffold began with the discovery of natural thiazole-containing antibiotics like bacitracin and thiostrepton, which demonstrated potent activity against Gram-positive bacteria. The 1950s marked a pivotal shift with the clinical introduction of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), an anticonvulsant and neuroprotective agent used for amyotrophic lateral sclerosis (ALS) [2] [5]. This breakthrough catalyzed extensive research into benzothiazole derivatives, leading to diverse therapeutic applications:
Table 1: Key Thiazole/Benzothiazole-Based Therapeutics
| Compound | Therapeutic Class | Clinical Use | Structural Feature |
|---|---|---|---|
| Frentizole | Immunosuppressant | Rheumatoid arthritis, Lupus | 6-Methoxy-phenylureabenzothiazole |
| Bentaluron | Fungicide | Wood preservation | Ureabenzothiazole (UBT) |
| Bethabenthiazuron | Herbicide | Winter corn crops | Ureabenzothiazole (UBT) |
| Cabozantinib | Anticancer (Tyrosine kinase inhib.) | Medullary thyroid carcinoma | Contains quinoline and thiazole |
The evolutionary trajectory reveals strategic modifications: Early compounds focused on simple alkyl/aryl substitutions, while modern designs incorporate hybrid architectures like thiazole-urea (Frentizole) and thiazole-carbamates. These innovations enhanced target affinity and pharmacokinetic properties. For instance, urea-linked benzothiazoles improved aqueous solubility via hydrogen bonding with biological solvents [2] [5]. Crucially, the integration of pyrrolidine rings (e.g., in GPR40 agonists) exploited sp³-hybridization to enhance three-dimensional coverage and chiral specificity, addressing enantioselective protein binding [6].
((Thiazol-2-ylmethyl)carbamoyl)glycine embodies a tripartite architecture: (i) Thiazole ring, (ii) Carbamoyl linker, and (iii) Glycine terminus. Each domain confers distinct physicochemical and target-engagement properties:
Table 2: Conformational and Electronic Properties of Key Functional Groups
| Group | Dipole Moment (D) | Hydrogen Bond Capacity | Metabolic Stability |
|---|---|---|---|
| Thiazole | 1.5–2.0 | Acceptor (N) | High (Aromatic stabilization) |
| Carbamoyl | 3.0–4.0 | Donor (N‒H) + Acceptor (C=O) | Moderate to High |
| Glycine Carboxyl | Variable | Acceptor (C=O) + Donor (O‒H) | Low (Susceptible to Phase II) |
The scaffold’s versatility stems from its pseudorotational flexibility: Rotation around the thiazole-methyl bond and carbamoyl C‒N bonds allows adaptation to sterically constrained binding pockets. For example, carbamoyl groups exhibit syn and anti conformations, with the anti rotamer typically favored by 1.0–1.5 kcal/mol due to reduced steric clash [3]. This adaptability is critical for efflux pump inhibition, where ligands must bind dynamic substrate cavities [1].
Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) remains a major obstacle in oncology and infectious disease chemotherapy. ((Thiazol-2-ylmethyl)carbamoyl)glycine derivatives target P-gp through ATPase modulation:
Table 3: P-gp Modulation by Thiazole Carbamate Derivatives
| Compound | Structural Feature | ATPase Activity | IC₅₀/EC₅₀ (μM) | Paclitaxel Resistance Reversal |
|---|---|---|---|---|
| TTT-28 (1) | 2-Aminobenzophenone | Stimulation | EC₅₀ = 0.1 | Yes (10 μM) |
| 53 | 4,4-Difluorocyclohexyl | Inhibition | IC₅₀ = 0.1 | Yes |
| 109 | Cyclohexyl | Inhibition | IC₅₀ = 0.76 | Yes |
| LEI-401 | Pyrimidine-4-carboxamide* | Inhibition | pIC₅₀ = 7.14 | N/A |
Note: LEI-401 illustrates scaffold hybridization principles applicable to thiazole glycines [4].
Mechanistically, inhibitory derivatives block the conformational transition from inward-open to inward-closed P-gp states, halting the drug translocation cycle. They also competitively inhibit photolabeling by [¹²⁵I]-IAAP (a P-gp substrate), confirming direct binding to transmembrane domains [1]. Selectivity over CYP3A4—a common limitation of early P-gp modulators—is achieved through reduced planarity and optimized log P values (~3.5–4.0) [1] [3].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8